molecular formula C23H19N5O3S B2443108 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide CAS No. 1215561-00-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide

Cat. No.: B2443108
CAS No.: 1215561-00-4
M. Wt: 445.5
InChI Key: WJMBJGZOUVLLKJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining a dioxin ring, a pyrimidopyrimidine moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidopyrimidine moiety: This involves the condensation of suitable amines and aldehydes, followed by cyclization.

    Thioacetamide linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target, but could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-14-2-4-15(5-3-14)21-24-11-17-22(28-21)25-13-26-23(17)32-12-20(29)27-16-6-7-18-19(10-16)31-9-8-30-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMBJGZOUVLLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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